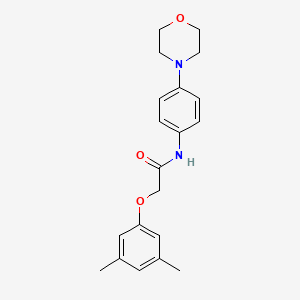

2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide

Description

Chemical Structure: The compound 2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide features a central acetamide group linked to two distinct aromatic moieties:

- A 3,5-dimethylphenoxy group (electron-rich due to methyl substituents at meta positions).

Molecular Formula: C₂₂H₂₇N₃O₃

Molecular Weight: 381.47 g/mol (calculated based on ).

Key Features:

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-15-11-16(2)13-19(12-15)25-14-20(23)21-17-3-5-18(6-4-17)22-7-9-24-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCYWFMHJZPPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and morpholinyl intermediates. The key steps include:

Preparation of 3,5-dimethylphenol: This can be synthesized through the alkylation of phenol with dimethyl sulfate or by Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Formation of 3,5-dimethylphenoxyacetic acid: This involves the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Synthesis of 2-(3,5-dimethylphenoxy)acetamide: This step involves the conversion of 3,5-dimethylphenoxyacetic acid to its corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to form the acetamide.

Coupling with 4-morpholin-4-ylphenylamine: The final step involves the coupling of 2-(3,5-dimethylphenoxy)acetamide with 4-morpholin-4-ylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The acetamide group can be reduced to form amines or other reduced products.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones, phenolic derivatives.

Reduction: Amines, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and morpholinyl groups may play a role in binding to these targets, while the acetamide moiety could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Modifications

Pharmacological and Functional Comparisons

Radiotherapy Sensitizers (Phenoxyacetamide Derivatives)

and highlight analogs like 19h and 19i , which replace the morpholine group with halogenated aryl groups (e.g., bromo, iodo). These compounds exhibit radiosensitizing properties by enhancing DNA damage in cancer cells.

Antimicrobial and Antifungal Agents

identifies 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) as a potent antimicrobial agent.

- Key Difference: The 3,5-dimethylphenoxy group in the target compound lacks the sulfonyl-piperazine moiety critical for gram-positive bacterial inhibition.

- Functional Insight : Polar substituents (e.g., sulfonamide) enhance microbial target engagement, whereas hydrophobic groups (e.g., methyl) may limit bioavailability .

FPR2 Receptor Agonists (Pyridazinone Derivatives)

describes pyridazinone-acetamide hybrids as formyl peptide receptor (FPR2) agonists, such as N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Structural Requirement: The pyridazinone ring is essential for FPR2 binding, which the target compound lacks .

Crystallographic and Physicochemical Insights

Solid-State Geometry

demonstrates that meta-substituted acetamides (e.g., 3,5-dimethylphenyl) adopt distinct crystal packing due to steric effects.

- Comparison with Chloro/Nitro Derivatives: Electron-withdrawing groups (e.g., Cl, NO₂) reduce symmetry and increase melting points .

Solubility and Bioavailability

Biological Activity

2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its mechanisms of action and therapeutic implications.

- Molecular Formula : C21H25N3O3

- Molecular Weight : 367.45 g/mol

- Structure : The compound features a dimethylphenoxy group and a morpholine moiety, contributing to its pharmacological profile.

The compound exhibits multiple biological activities, particularly in the context of neurodegenerative diseases. It has been evaluated for its potential as an inhibitor of key enzymes involved in Alzheimer's disease pathology:

- Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are critical for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients. The compound's structural features suggest it may interact effectively with the active site of AChE.

- β-Secretase (BACE-1) Inhibition : BACE-1 is crucial for the production of amyloid-beta peptides, which aggregate in Alzheimer's disease. Inhibition of this enzyme can reduce amyloid plaque formation.

In Vitro Studies

- AChE and BACE-1 Inhibition : In vitro assays demonstrated that this compound exhibits significant inhibition of both AChE and BACE-1 with IC50 values in the low micromolar range (exact values not specified in available studies).

- Neurotoxicity Assessment : The compound showed no significant neurotoxic effects on SH-SY5Y neuronal cells compared to standard treatments like donepezil, indicating a favorable safety profile .

In Vivo Studies

- Animal Models : Behavioral assessments in scopolamine-induced rat models demonstrated that the compound improved learning and memory functions. Biochemical analyses revealed increased acetylcholine levels and reduced markers associated with neurodegeneration (e.g., tau protein levels) .

- Molecular Docking Studies : Computational studies suggested that the compound binds effectively to the active sites of AChE and BACE-1, stabilizing the ligand-protein complex throughout molecular dynamics simulations .

Comparative Activity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.